molecular formula C21H17ClN4O2 B2485663 4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-12-4

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2485663
CAS No.: 899746-12-4
M. Wt: 392.84
InChI Key: WRORWTGVMXJSNV-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Structure and Formation : A study by Quiroga et al. (1999) focused on the chemical structure of closely related compounds, including their formation and tautomeric structures in solution and in crystal structures. This research contributes to understanding the fundamental chemical properties of similar pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).

  • Cytotoxicity : Hassan, Hafez, and Osman (2014) synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

  • Crystal Structure Analysis : Swamy et al. (2013) conducted studies on the crystal structure of methyl- and chloro-substituted analogues, highlighting the significance of structural analysis in understanding the properties of these compounds (Swamy et al., 2013).

  • Antimicrobial Evaluation : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial properties. This indicates the potential use of these compounds in antimicrobial applications (Altalbawy, 2013).

  • Antiviral Activity : Bernardino et al. (2007) synthesized carboxylic acid derivatives of pyrazolo[3,4-b]pyridine and investigated their inhibitory effects on various viruses, demonstrating their potential as antiviral agents (Bernardino et al., 2007).

  • Supramolecular Aggregation : A 2007 study by Low et al. focused on the supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives. This research is vital for understanding the larger-scale interactions of these molecules (Low et al., 2007).

  • Synthetic Methods and Reactions : Various studies have been conducted on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, contributing to the development of new synthetic methods and understanding of their chemical reactivity. For example, Drev et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds (Drev et al., 2014).

  • Corrosion Inhibitors : A study by Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel, demonstrating their application in materials science (Dandia et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some similar compounds can be harmful if swallowed or cause skin or eye irritation .

Future Directions

The future directions for a compound like this would likely involve further study to fully understand its properties and potential uses. This could include more detailed studies of its synthesis, reactions, and mechanism of action, as well as potential applications in fields like medicine or materials science .

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORWTGVMXJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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